2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide
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Overview
Description
2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with a thiadiazole ring and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include aniline derivatives, diethyl ethoxymethylenemalonate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and thiadiazole compounds .
Scientific Research Applications
2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 4-hydroxyquinoline and 2-phenylquinoline share structural similarities with 2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide.
Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined quinoline and thiadiazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H16N4O2S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C20H16N4O2S/c25-17-12-15(14-8-4-5-9-16(14)21-17)19(26)22-20-24-23-18(27-20)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24,26) |
InChI Key |
SIPTZVNBMQMWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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